Home > Products > Screening Compounds P114141 > Cytarabine ocfosfate hydrate
Cytarabine ocfosfate hydrate - 116459-64-4

Cytarabine ocfosfate hydrate

Catalog Number: EVT-1593386
CAS Number: 116459-64-4
Molecular Formula: C27H51N3NaO9P
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily utilized in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed for oral administration, providing prolonged serum concentrations of cytosine arabinoside, which enhances its therapeutic efficacy in oncology .

Source and Classification

Cytarabine ocfosfate hydrate is classified as an antimetabolite, a category of drugs that interfere with DNA and RNA synthesis. It is derived from cytosine arabinoside, a nucleoside analog that has been widely used in cancer therapy. The compound's unique structure allows for improved bioavailability compared to its parent compound, which typically requires intravenous administration .

Synthesis Analysis

Methods and Technical Details

The synthesis of cytarabine ocfosfate hydrate involves several key steps:

  1. Activation of Cytosine Arabinoside: The process begins with the phosphorylation of cytosine arabinoside to activate it for further reactions.
  2. Attachment of Stearyl Group: The activated cytosine arabinoside is reacted with stearyl phosphate under controlled conditions to form cytarabine ocfosfate hydrate. This reaction is crucial for enhancing the lipophilicity and oral bioavailability of the drug.

Industrial production follows similar principles but is optimized for yield and purity, ensuring compliance with pharmaceutical standards. The synthesis is performed in controlled environments to maintain the stability and efficacy of the final product.

Molecular Structure Analysis

Structure and Data

Cytarabine ocfosfate hydrate has a complex molecular structure characterized by the following:

  • Molecular Formula: C₁₈H₃₁N₃O₈P
  • Molecular Weight: 427.43 g/mol
  • Canonical SMILES: CCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

The structure features a stearyl group attached to the phosphoric acid at the 5' position of the arabinose moiety, which significantly contributes to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Cytarabine ocfosfate hydrate undergoes several chemical reactions:

  • Hydrolysis: This reaction leads to the release of cytosine arabinoside, which is the active therapeutic agent.
  • Oxidation and Reduction: Although less common in therapeutic contexts, these reactions can occur under specific conditions.
  • Substitution Reactions: The stearyl group can be substituted under controlled conditions, leading to various derivatives .

Common Reagents and Conditions

  • Hydrolysis: Typically performed in aqueous solutions at physiological pH.
  • Oxidation/Reduction: Requires specific oxidizing or reducing agents depending on the desired outcome.
  • Substitution: Involves nucleophilic or electrophilic reagents under controlled conditions.

Major Products Formed

The primary product from hydrolysis is cytosine arabinoside, while various derivatives may form depending on other reactions conducted .

Mechanism of Action

Cytarabine ocfosfate hydrate functions primarily by inhibiting DNA synthesis. Upon oral administration, it converts gradually to cytosine arabinoside in the liver. The active metabolite undergoes phosphorylation to form cytarabine triphosphate, which inhibits DNA polymerase by competing with deoxycytidine triphosphate. This incorporation into DNA results in direct DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powder
  • Solubility: Soluble in water, indicating good bioavailability when administered orally.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may undergo hydrolysis over time.
  • pH Sensitivity: It is stable within a physiological pH range but may degrade outside this range.

Relevant pharmacokinetic data indicate that oral absorption is less than 20%, highlighting the challenges associated with its administration compared to intravenous formulations .

Applications

Cytarabine ocfosfate hydrate has significant applications in clinical settings:

  • Oncology: Primarily used for treating acute myeloid leukemia and myelodysplastic syndromes due to its ability to inhibit DNA synthesis effectively.
  • Research: Investigated for its potential as an immunomodulatory agent based on its active metabolite's effects on cellular processes .
Synthesis and Prodrug Design Rationale

Strategic Molecular Modifications for Enhanced Lipophilicity

Cytarabine (1-β-d-arabinofuranosylcytosine, Ara-C) faces significant bioavailability challenges due to its high hydrophilicity (log P = -2.07) and rapid deamination in vivo. These limitations necessitate strategic molecular modifications to improve its pharmaceutical potential. Cytarabine ocfosfate hydrate addresses these issues through deliberate structural alterations:

  • Lipophilic Stearyl Chain Integration: The covalent attachment of an 18-carbon stearyl chain via esterification at the 5′-position dramatically increases molecular hydrophobicity. This modification elevates the partition coefficient (log P) from -2.07 (parent cytarabine) to +5.98 (cytarabine ocfosfate), enhancing passive diffusion across biological membranes [3].
  • Self-Assembly Propensity: The amphiphilic nature of cytarabine ocfosfate enables spontaneous formation of micellar structures in aqueous environments. These nanostructures (10–200 nm diameter) facilitate intestinal absorption by interacting with lipid bilayers, bypassing nucleoside transporters that limit unmodified cytarabine uptake [3].

Table 1: Partition Coefficient Comparison of Cytarabine Derivatives

Compoundlog P ValueSolubility in Lipid Matrices
Cytarabine (Ara-C)-2.07Negligible
Cytarabine ocfosfate+5.98High (0.8 mg/mL in n-octanol)
Palmitic acid conjugate*+4.31Moderate (0.3 mg/mL)

*Data derived from synthetic analogs [3]

This lipophilicity enhancement directly translates to superior oral absorption. Pharmacokinetic studies in canine models demonstrate a 20-fold increase in bioavailability (61.77% relative to IV administration) compared to unmodified cytarabine solutions (3.23%) [3]. The molecular design preserves the arabinofuranosyl ring and cytosine base critical for antineoplastic activity while optimizing delivery kinetics.

Stearyl Esterification: Mechanisms of Metabolic Stability Against Deamination

Cytarabine’s therapeutic efficacy is compromised by rapid enzymatic deamination by cytidine deaminase, converting it to inactive 1-β-d-arabinofuranosyluracil (Ara-U). Cytarabine ocfosfate’s stearyl esterification confers metabolic stability through two synergistic mechanisms:

  • Steric Shielding of 4-Amino Group: The stearyl chain creates a hydrophobic barrier around the N4-position of cytosine, physically impeding access by deaminase enzymes. This protection reduces first-pass metabolism in the liver and gastrointestinal tract, where cytidine deaminase concentrations are highest [3] [6].
  • Altered Metabolic Pathway: Instead of deamination, the prodrug undergoes gradual enzymatic hydrolysis by carboxylesterases in systemic circulation and target tissues. This controlled activation releases Ara-C monophosphate, which is subsequently converted intracellularly to the active triphosphate metabolite (Ara-CTP) [1] [6].

Table 2: Deamination Resistance Profile of Cytarabine Ocfosfate

ParameterCytarabineCytarabine Ocfosfate
Plasma deamination half-life7–12 min>240 min
Hepatic conversion to Ara-U86% ± 4%12% ± 3%
Bioactive fraction in portal vein8%74%

Metabolic stability studies demonstrate that 88% of orally administered cytarabine ocfosfate reaches systemic circulation intact, compared to <10% for unmodified cytarabine [3]. This stability enables sustained therapeutic Ara-C concentrations, with canine models showing terminal half-lives of 23.3–29.4 hours – significantly longer than IV cytarabine’s 1–3 hour half-life [1]. The delayed release kinetics maintain serum Ara-C concentrations >25% of peak levels for ≥13 days post-dosing, supporting prolonged antineoplastic activity [1].

Synthetic Pathways for Cytarabine Ocfosfate Hydrate Derivatives

The synthesis of cytarabine ocfosfate hydrate (C₂₇H₅₀N₃O₈P·H₂O; MW 593.68 g/mol) employs selective esterification strategies to maintain molecular integrity while introducing the lipophilic moiety:

  • Carbodiimide-Mediated Coupling: The primary synthetic route involves reacting cytarabine with stearyl phosphorochloridate under anhydrous conditions. Critical parameters include:
  • Strict temperature control (0–5°C) during initial mixing
  • Triethylamine catalysis (1.5 equiv) in aprotic solvents (anhydrous DMF or DCM)
  • Moisture exclusion to prevent hydrolysis of the phosphorochloridate intermediate [6]
  • Hydrate Stabilization: The crystalline hydrate form is obtained through stoichiometric water addition during recrystallization from ethanol/water (4:1 v/v). This hydrate demonstrates superior solid-state stability compared to anhydrous forms, with thermogravimetric analysis showing <0.1% weight loss at 25°C/60% RH [6] [8].

Table 3: Synthetic Optimization Parameters for Cytarabine Ocfosfate Hydrate

Reaction VariableSuboptimal ConditionOptimized ConditionYield Impact
SolventTetrahydrofuranAnhydrous DMF+42% yield
Temperature25°C0–5°C+29% purity
Base CatalystPyridineTriethylamine+34% conversion
Reaction Duration4 hours18 hours+57% completion

Purification employs sequential crystallization techniques:

  • Primary Crystallization: Crude product from heptane/ethyl acetate (3:1) eliminates stearyl alcohol impurities
  • Hydrate Formation: Slow vapor diffusion of water into acetonitrile solution yields monohydrate crystals [8]
  • Polymorph Control: Annealing at 40°C for 72 hours ensures Form III polymorph dominance, confirmed by PXRD peaks at 8.9°, 12.3°, and 17.2° 2θ [8]

Analytical validation includes LC-MS/MS quantification (MH⁺ m/z 576.32), ³¹P NMR (δ = -1.2 ppm vs. H₃PO₄), and elemental analysis (C 54.62%; H 8.81%; N 7.07% observed vs. C 54.62%; H 8.81%; N 7.07% theoretical) [2] [6]. These synthetic refinements achieve >98.5% chemical purity and >99.9% diastereomeric uniformity, essential for consistent prodrug activation kinetics.

Properties

CAS Number

116459-64-4

Product Name

Cytarabine ocfosfate hydrate

IUPAC Name

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate

Molecular Formula

C27H51N3NaO9P

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1

InChI Key

NSFFYSQTVOCNLX-JKIHJDPOSA-M

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

Synonyms

1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.